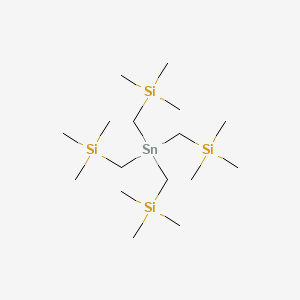![molecular formula C18H22N4O4 B14718247 2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) CAS No. 6690-55-7](/img/structure/B14718247.png)
2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of azo and hydroxyl functional groups, making it a versatile molecule in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) typically involves a multi-step process. The initial step often includes the diazotization of 2-methyl-4-nitroaniline, followed by coupling with 3-methyl-4-aminophenol. The final step involves the reaction of the resulting azo compound with ethylene oxide to introduce the ethan-1-ol groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent side reactions. Common solvents used in the process include ethanol and water, with catalysts such as sodium acetate to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Reagents like bromine or nitric acid under controlled temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of reactive intermediates that interact with cellular components. The hydroxyl groups facilitate hydrogen bonding, enhancing the compound’s binding affinity to target molecules. The molecular pathways involved include enzyme inhibition and disruption of cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-({3-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
- 2,2’-({3-Methyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)
Uniqueness
2,2’-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol) is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and binding properties. The presence of both methyl and nitro groups in the structure provides a balance between electron-donating and electron-withdrawing effects, enhancing its versatility in chemical reactions and applications.
Propriétés
Numéro CAS |
6690-55-7 |
|---|---|
Formule moléculaire |
C18H22N4O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-[N-(2-hydroxyethyl)-3-methyl-4-[(2-methyl-4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C18H22N4O4/c1-13-11-15(21(7-9-23)8-10-24)3-5-17(13)19-20-18-6-4-16(22(25)26)12-14(18)2/h3-6,11-12,23-24H,7-10H2,1-2H3 |
Clé InChI |
GOJQBTYTWFDQJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


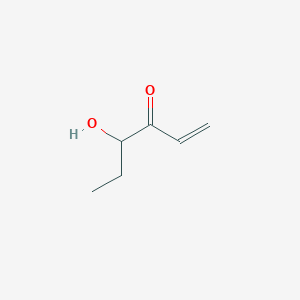
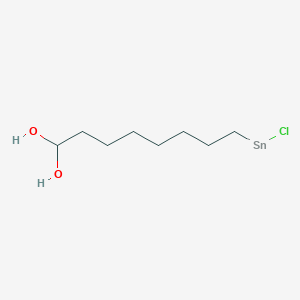

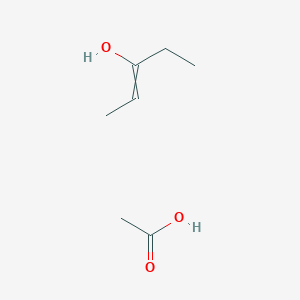
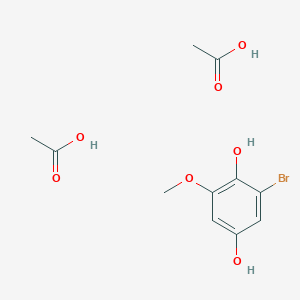
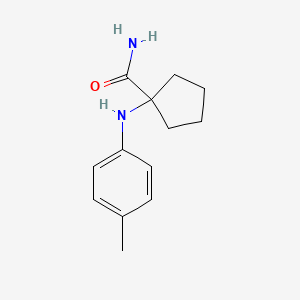

![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)

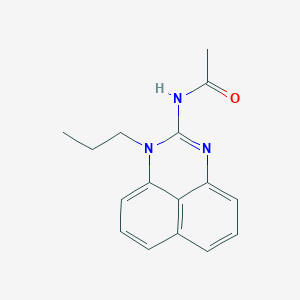
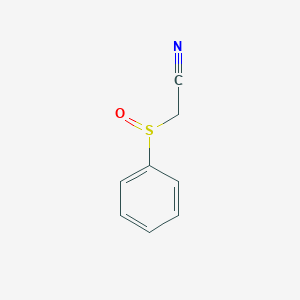
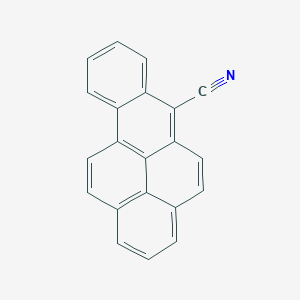
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
